molecular formula C10H9N3O3S B6182793 1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide CAS No. 2613385-95-6

1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide

Cat. No.: B6182793
CAS No.: 2613385-95-6
M. Wt: 251.3
InChI Key:
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Description

1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide is a chemical compound with the molecular formula C10H9N3O3S It is known for its unique structure, which includes a cyano group, a nitro group, and a sulfanyl group attached to a phenyl ring, along with a dimethylformamide moiety

Preparation Methods

The synthesis of 1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide can be achieved through several synthetic routes. One common method involves the reaction of 4-cyano-2-nitrothiophenol with N,N-dimethylformamide dimethyl acetal under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: 4-cyano-2-nitrothiophenol and N,N-dimethylformamide dimethyl acetal.

    Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures.

    Product Isolation: The resulting product is purified through recrystallization or column chromatography to obtain pure this compound.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like iron powder or tin(II) chloride in acidic conditions, leading to the formation of the corresponding amine.

    Substitution: The cyano group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols, resulting in the formation of substituted derivatives.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Iron powder, tin(II) chloride.

    Nucleophiles: Amines, alcohols.

Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives.

Scientific Research Applications

1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide has several scientific research applications, including:

    Organic Synthesis: It serves as a building block for the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide involves its interaction with specific molecular targets and pathways. The cyano and nitro groups are known to participate in various biochemical reactions, potentially leading to the inhibition of enzymes or the modulation of cellular pathways. The exact molecular targets and pathways involved depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide can be compared with similar compounds such as:

    4-cyano-2-nitrophenylthiol: Lacks the dimethylformamide moiety but shares the cyano and nitro groups.

    N,N-dimethylformamide: Lacks the cyano and nitro groups but shares the dimethylformamide moiety.

    4-cyano-2-nitroaniline: Contains the cyano and nitro groups but lacks the sulfanyl and dimethylformamide moieties.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(4-cyano-2-nitrophenyl)sulfanyl]-N,N-dimethylformamide involves the reaction of 4-cyano-2-nitroaniline with thionyl chloride to form 4-cyano-2-nitrophenyl thionyl chloride, which is then reacted with dimethylformamide to yield the final product.", "Starting Materials": ["4-cyano-2-nitroaniline", "thionyl chloride", "dimethylformamide"], "Reaction": ["Step 1: 4-cyano-2-nitroaniline is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form 4-cyano-2-nitrophenyl thionyl chloride.", "Step 2: The resulting 4-cyano-2-nitrophenyl thionyl chloride is then added dropwise to a solution of dimethylformamide in the presence of a base such as triethylamine.", "Step 3: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 4: The product is then isolated by filtration and purified by recrystallization from a suitable solvent such as ethanol or methanol."] }

CAS No.

2613385-95-6

Molecular Formula

C10H9N3O3S

Molecular Weight

251.3

Purity

95

Origin of Product

United States

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